molecular formula C9H15ClN2 B1596794 (3-propylphenyl)hydrazine Hydrochloride CAS No. 306937-28-0

(3-propylphenyl)hydrazine Hydrochloride

Cat. No. B1596794
CAS RN: 306937-28-0
M. Wt: 186.68 g/mol
InChI Key: DZRBJFAIEAQSBI-UHFFFAOYSA-N
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Description

(3-propylphenyl)hydrazine Hydrochloride is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been shown to have various biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. In

Mechanism of Action

The exact mechanism of action of (3-propylphenyl)hydrazine Hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival. It has also been shown to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (3-propylphenyl)hydrazine Hydrochloride in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide safety margin. Additionally, it is relatively easy to synthesize and has a low cost compared to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on (3-propylphenyl)hydrazine Hydrochloride. One direction is to further explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to investigate its mechanism of action and the signaling pathways involved. Additionally, future studies could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy and bioavailability. Finally, further research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.

Scientific Research Applications

(3-propylphenyl)hydrazine Hydrochloride has been used in various scientific research studies due to its biological activities. It has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been found to have antidepressant effects in animal models of depression. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

(3-propylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBJFAIEAQSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384266
Record name (3-propylphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306937-28-0
Record name Hydrazine, (3-propylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-propylphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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